2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane

Catalog No.
S1501784
CAS No.
175845-21-3
M.F
C15H33N4P
M. Wt
300.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyc...

CAS Number

175845-21-3

Product Name

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane

IUPAC Name

2,8,9-tri(propan-2-yl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane

Molecular Formula

C15H33N4P

Molecular Weight

300.42 g/mol

InChI

InChI=1S/C15H33N4P/c1-13(2)17-10-7-16-8-11-18(14(3)4)20(17)19(12-9-16)15(5)6/h13-15H,7-12H2,1-6H3

InChI Key

DFRWCJYSXGNOFD-UHFFFAOYSA-N

SMILES

CC(C)N1CCN2CCN(P1N(CC2)C(C)C)C(C)C

Canonical SMILES

CC(C)N1CCN2CCN(P1N(CC2)C(C)C)C(C)C

Catalyst in Organic Synthesis

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane, also known as TTBP, is a research chemical used as a catalyst in various organic synthesis reactions. It functions by activating reactants and lowering the activation energy required for the reaction to proceed.

Studies have shown that TTBP can be an effective catalyst for a range of reactions, including:

  • Amidation and transesterification reactions: These reactions involve the formation of new amide or ester bonds, respectively. TTBP can be used to efficiently promote these reactions under mild conditions. Source: Sigma-Aldrich product page for TTBP:
  • Wadsworth-Emmons reactions: This type of reaction is used to form carbon-carbon double bonds. TTBP can be used as a catalyst for this reaction, offering advantages such as high yields and selectivity. Source: "Recent Advances in the Development of Chiral Brønsted Acid Catalysts for Asymmetric Catalysis" by Jie Wu et al. in Chemical Reviews (2009)
  • Mukaiyama aldol reactions: These reactions are used to form carbon-carbon bonds between carbonyl compounds and enolates. TTBP has been shown to be an effective catalyst for this reaction, enabling the formation of complex molecules with high stereoselectivity. Source: "Metal-Free Catalysis in Asymmetric Aldol Reactions" by Inyoung Kim et al. in Chemical Communications (2011)
  • Synthesis of aryl alcohols: TTBP can be used as a catalyst for the addition of nucleophiles to aromatic carbonyl compounds, leading to the formation of aryl alcohols. Source: Sigma-Aldrich product page for TTBP:

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple nitrogen atoms and a phosphorus atom. Its molecular formula is C${15}$H${30}$N$_{4}$P, with a molecular weight of 300.42 g/mol. The compound features three isopropyl groups attached to a bicyclic framework that includes four nitrogen atoms and one phosphorus atom within its structure, contributing to its distinctive chemical properties and potential applications in various fields such as pharmaceuticals and catalysis .

TRIP's role as a catalyst ligand involves coordinating with transition metals. The central phosphorus atom donates electrons to the metal, altering its electronic properties and making it more reactive towards specific substrates []. The bulky isopropyl groups on TRIP can influence the selectivity of the catalyst by affecting the steric environment around the metal center [].

, including:

  • Catalytic Reactions: It can facilitate reactions involving aryl alcohols and other organic substrates.
  • Nucleophilic Substitutions: The compound can participate in nucleophilic substitution reactions due to its basicity .
  • Fluoride Labeling: It has been employed in attempts to produce highly reactive no-carrier-added fluorides for radiopharmaceutical labeling .

The synthesis of 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane typically involves multi-step organic reactions. Common methods include:

  • Phosphorus-Nitrogen Chemistry: Utilizing phosphorus halides in reactions with amines to form phosphazenes.
  • Cyclization Reactions: Employing cyclization techniques to construct the bicyclic framework.
  • Isopropylation: Introducing isopropyl groups through alkylation reactions with suitable alkylating agents .

The compound has several notable applications:

  • Catalysis: It serves as a catalyst in organic synthesis processes.
  • Pharmaceuticals: Potential use in drug development due to its unique chemical properties.
  • Material Science: Investigated for use in creating novel materials with specific properties due to its structural features .

Interaction studies involving 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane focus on its reactivity with various substrates in organic synthesis. Its ability to act as a base allows it to interact effectively with electrophiles in nucleophilic substitution reactions. Additionally, studies on its interaction with biological targets may provide insights into its pharmacological potential.

Several compounds exhibit structural similarities to 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane. A comparison reveals unique aspects of this compound:

Compound NameStructure CharacteristicsUnique Features
2-Amino-1-(isopropyl)phosphonic acidContains phosphorus and nitrogen but lacks bicyclic structureMore focused on amino acid properties
1-Amino-4-isopropylphosphonobutaneSimilar isopropyl groups but linear structureLinear instead of bicyclic
2-Isopropyl-1H-imidazo[4,5-b]pyridineContains nitrogen but different cyclic structureImidazole-based; potential biological activity

The unique bicyclic framework of 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane distinguishes it from these compounds. Its combination of multiple nitrogen atoms and phosphorus contributes to its unique reactivity and potential applications in catalysis and pharmaceuticals.

XLogP3

2.6

Dates

Modify: 2023-08-15

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